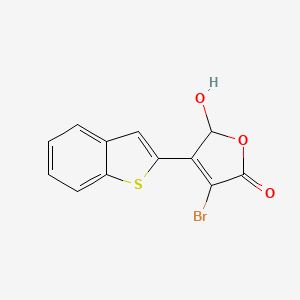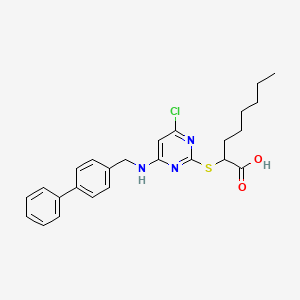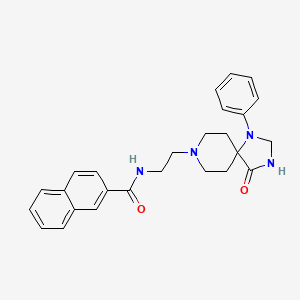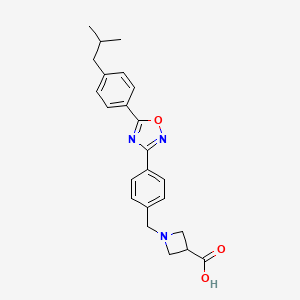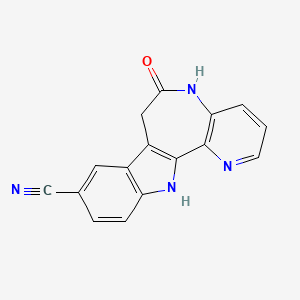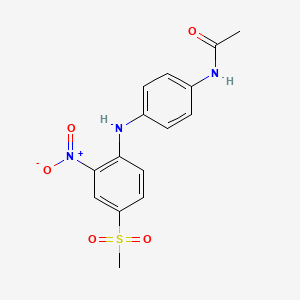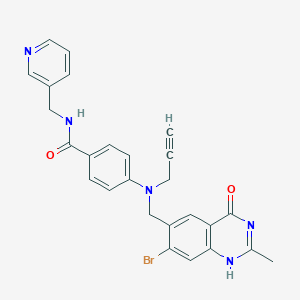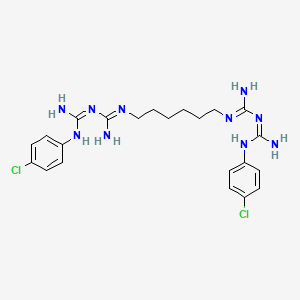
クロルヘキシジン
概要
説明
クロルヘキシジングルコン酸: は、外用殺菌剤および消毒剤として広く使用されている広域スペクトル抗菌剤です。 20 世紀中頃に開発され、特に医療および歯科環境における感染制御の礎石となっています 。 この化合物は、細菌、酵母、ウイルスを含む幅広い病原体に効果があります .
科学的研究の応用
Chlorhexidine gluconate has a wide range of scientific research applications, including:
作用機序
クロルヘキシジングルコン酸は、微生物の細胞膜を破壊することで抗菌効果を発揮します。 正に帯電したクロルヘキシジン分子は、微生物の細胞表面の負に帯電したリン酸基に結合し、細胞膜の完全性の破壊につながります。 これにより、クロルヘキシジンが細胞内に侵入し、細胞質成分の沈殿を引き起こし、最終的には細胞死に至ります 。 この化合物は、グラム陽性菌とグラム陰性菌の両方、ならびに酵母とウイルスに効果があります .
生化学分析
Biochemical Properties
Chlorhexidine interacts with various biomolecules, leading to biochemical changes in bacterial cells. The antibacterial activity of Chlorhexidine is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Cellular Effects
Chlorhexidine has a profound effect on various types of cells and cellular processes. It influences cell function by causing elevated ROS production and higher lipid peroxidation . These changes lead to membrane damage and alterations in membrane compositions .
Molecular Mechanism
The molecular mechanism of Chlorhexidine involves a ROS dependent membrane damage and alterations in membrane compositions . The membrane damage is a result of oxidative stress and lipid peroxidation in the bacterial cell .
Temporal Effects in Laboratory Settings
Over time, Chlorhexidine treatment results in decreased bacterial growth, colony-forming unit (CFU) count, and cell viability . The long-term effects of Chlorhexidine on cellular function have been observed in in vitro studies .
準備方法
合成経路および反応条件: クロルヘキシジングルコン酸は、4-クロロアニリンとシアノグアニジンを反応させてビグアニド中間体を生成する多段階プロセスによって合成されます。 この中間体は次にヘキサメチレンジアミンと反応してクロルヘキシジン塩基を生成します。 最後のステップでは、クロルヘキシジン塩基をグルコン酸と反応させてクロルヘキシジングルコン酸を生成します .
工業生産方法: 工業環境では、クロルヘキシジングルコン酸の生産は、同様の反応経路を使用する大規模合成によって行われます。 このプロセスは、収率と純度が高くなるように最適化されており、最終製品が規制基準を満たすように、厳格な品質管理が行われています .
化学反応の分析
反応の種類: クロルヘキシジングルコン酸は、次のようなさまざまな化学反応を起こします。
酸化: クロルヘキシジングルコン酸は特定の条件下で酸化され、分解生成物を形成します。
還元: この化合物は還元され得ますが、実際的な用途ではあまり一般的ではありません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりクロルヘキシジン分解生成物が形成される可能性があり、一方、置換反応によりさまざまな置換誘導体が生成される可能性があります .
科学研究への応用
クロルヘキシジングルコン酸は、次のような幅広い科学研究への応用があります。
類似化合物との比較
類似化合物:
ポビドンヨード: 広範囲の病原体に効果的な、もう1つの広く使用されている殺菌剤です。
クロロキシレノール: 殺菌剤および消毒剤として使用される芳香族化合物です。
クロルヘキシジンジグルコン酸: クロルヘキシジングルコン酸に似ていますが、分子あたり2つのグルコン酸ユニットが含まれており、溶解性と用途が異なります.
独自性: クロルヘキシジングルコン酸は、皮膚や粘膜に結合し、長時間にわたる抗菌活性を提供するという独自の能力を持っています。 また、他の殺菌剤と比較して、耐性を発症する可能性が低い .
特性
Key on ui mechanism of action |
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |
|---|---|
CAS番号 |
55-56-1 |
分子式 |
C22H30Cl2N10 |
分子量 |
505.4 g/mol |
IUPAC名 |
(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) |
InChIキー |
GHXZTYHSJHQHIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
異性体SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
正規SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
外観 |
Solid powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
Key on ui other cas no. |
55-56-1 3697-42-5 |
物理的記述 |
Crystals from methanol; [HSDB] Solid |
ピクトグラム |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/ Stable under recommended storage conditions. |
溶解性 |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |
蒸気圧 |
1.98X10-14 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorhexidine is a cationic bisbiguanide that interacts with negatively charged bacterial cell walls. [] At lower concentrations, chlorhexidine disrupts the cell membrane, leading to leakage of intracellular components and bacteriostatic effects. At higher concentrations, it causes rapid cell death (bactericidal effect). [, ]
A: Primarily, chlorhexidine targets the bacterial cell wall by interacting with negatively charged phosphate groups. [, ] This interaction disrupts the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death. [, ] Research suggests chlorhexidine may also impact other cellular processes like cell wall synthesis, but further investigation is needed. []
ANone: Chlorhexidine is a symmetrical molecule with the molecular formula C22H30Cl2N10 and a molecular weight of 505.45 g/mol.
ANone: While the provided research papers don't delve into specific spectroscopic details, chlorhexidine's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to obtain detailed structural information.
A: Chlorhexidine's positive charge allows it to bind to negatively charged molecules like phosphate, present in hydroxyapatite. [] This binding can lead to the release of small amounts of calcium from dentin. []
A: One study found that disinfecting alginate impressions with chlorhexidine for 10 minutes did not cause significant dimensional changes, suggesting good material compatibility. []
ANone: The provided research focuses on chlorhexidine's antimicrobial activity. Its catalytic properties and related applications are not discussed in these papers.
ANone: The provided research primarily focuses on in vitro and in vivo studies of chlorhexidine. While computational methods like QSAR could be employed to study its structure-activity relationship, these studies are not detailed in the provided papers.
A: Research indicates that chlorhexidine exhibits concentration-dependent antimicrobial activity. [, ] At lower concentrations, it primarily acts as a bacteriostatic agent, disrupting the cell membrane and causing leakage. At higher concentrations, it displays a rapid bactericidal effect, leading to cell death. [, ]
A: Research suggests that incorporating zinc acetate in chlorhexidine-containing dentifrices aims to minimize extrinsic tooth staining, a common side effect of chlorhexidine. [] While the combination might not completely eliminate staining, studies show it can reduce the intensity compared to chlorhexidine alone. []
ANone: The provided research primarily focuses on the clinical and microbiological aspects of chlorhexidine. While compliance with SHE regulations is crucial during its manufacturing and use, these regulations are not the focus of the provided papers.
ANone: The provided research primarily emphasizes the local effects of chlorhexidine, particularly in the oral cavity and on the skin. While understanding its ADME properties is crucial for systemic applications, the provided papers focus on its topical use and don't delve into detailed PK/PD analyses.
A: A randomized controlled trial demonstrated that preoperative skin cleansing with chlorhexidine-alcohol was significantly more effective in reducing surgical site infections than povidone-iodine. [] This finding highlights chlorhexidine's efficacy as a pre-surgical antiseptic.
A: While chlorhexidine has been used extensively, there are growing concerns about emerging resistance. Studies have reported elevated MICs for chlorhexidine in some MRSA isolates, particularly those carrying specific resistance plasmids. [, , ]
A: Research indicates a potential link between chlorhexidine exposure and the presence of qac genes, which confer resistance to quaternary ammonium compounds (QACs). [] This finding suggests a possibility of cross-resistance between chlorhexidine and QACs, necessitating further investigation.
A: While generally safe, chlorhexidine use, particularly in oral rinses, can cause side effects like altered taste sensation, tooth staining, and oral mucosal irritation. [, , ]
A: One study found that high concentrations of chlorhexidine used as a mouthwash after oral surgery involving bone exposure could delay wound healing in rats. [] This finding suggests a potential negative impact on wound healing under specific conditions.
A: Researchers are exploring liposomal formulations of chlorhexidine to enhance its penetration into dentinal tubules. [] One study showed that liposomal chlorhexidine achieved higher penetration compared to a plain chlorhexidine solution, suggesting a promising approach for targeted drug delivery in endodontics. []
A: Common methods include agar well diffusion, minimum inhibitory concentration (MIC) determination, and minimum bactericidal concentration (MBC) determination. [, , , , ]
A: High-performance liquid chromatography (HPLC) is a valuable technique to measure the amount of chlorhexidine retained on dentin surfaces after different treatment protocols. [] This analysis helps understand the substantivity and potential long-term antimicrobial effects of chlorhexidine.
ANone: The provided research predominantly focuses on clinical and in vitro applications of chlorhexidine. While assessing its environmental impact and degradation pathways is important, these aspects are not covered in the provided papers.
A: Studies using ethyl cellulose-based sustained-release devices for chlorhexidine in periodontal pockets demonstrate the influence of formulation on drug release and efficacy. [] Different formulations achieved varying release kinetics, impacting the duration of action and ultimately influencing treatment outcomes. []
ANone: While the provided research papers mention analytical techniques like HPLC, they don't delve into the specific validation parameters used.
ANone: While quality control is paramount in manufacturing chlorhexidine-containing products, the provided research focuses on its clinical applications and doesn't discuss specific quality control measures.
ANone: The provided research primarily focuses on chlorhexidine's antimicrobial effects and doesn't delve into its immunogenicity or potential to elicit immunological responses.
ANone: While biocompatibility is a crucial aspect of chlorhexidine, especially for long-term use, the provided research primarily focuses on its short-term efficacy and doesn't delve into detailed biocompatibility or biodegradability studies.
A: Research suggests that herbal mixes and cranberry mouthrinses demonstrate antimicrobial effects against common oral pathogens like S. mutans, L. fermentum, and L. casei. [] These natural alternatives show promise as potential substitutes for chlorhexidine, warranting further investigation.
A: Chlorhexidine has been a mainstay in infection control since the mid-20th century. Its use as an oral antiseptic gained prominence, with research demonstrating its efficacy in reducing plaque and gingivitis. [, ] The development of various formulations, including mouthwashes, gels, and sustained-release devices, marks significant milestones in expanding its clinical applications. []
A: Research suggests that combining chlorhexidine with other antimicrobials can have synergistic effects. For example, one study found that a combination of chlorhexidine and hydrogen peroxide resulted in significantly better short-term plaque inhibition compared to chlorhexidine alone. [] Another study showed that combining chlorhexidine with amoxicillin/clavulanic acid led to a significant reduction in alveolar osteitis after tooth extraction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


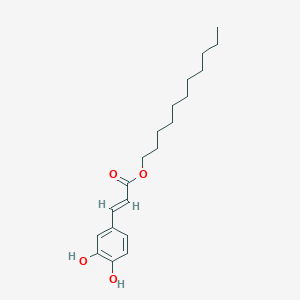

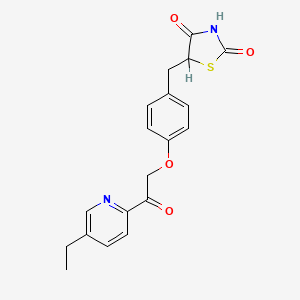
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

